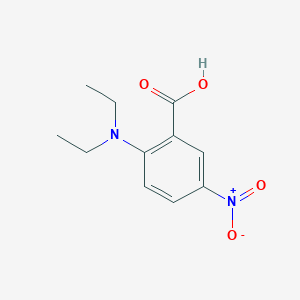

2-(Diethylamino)-5-nitrobenzoic acid

Description

Contextualization of 2-(Diethylamino)-5-nitrobenzoic Acid within Nitroaromatic Chemistry

This compound is a synthetic organic compound that belongs to the broad class of nitroaromatic compounds. These molecules are characterized by the presence of at least one nitro group (—NO₂) covalently bonded to an aromatic ring. ossila.com The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical reactivity of the aromatic ring. sigmaaldrich.comnih.gov This strong inductive and resonance effect decreases the electron density of the benzene (B151609) ring, which in turn facilitates nucleophilic aromatic substitution reactions, where a nucleophile replaces a leaving group on the ring. sigmaaldrich.comnih.gov

The synthesis and reactions of nitroaromatic compounds are fundamental topics in organic chemistry. They serve as crucial starting materials and intermediates for a vast array of chemicals, including pharmaceuticals, dyes, and polymers. ontosight.ainist.gov The transformation of the nitro group itself, most commonly through reduction to an amino group (—NH₂), is a pivotal reaction that opens pathways to many other functionalized molecules, such as aromatic amines. sigmaaldrich.com Therefore, the study of specific nitroaromatic compounds like this compound provides insight into the nuanced reactivity and synthetic potential inherent to this class of molecules.

Rationale and Scope of Academic Inquiry into the Compound's Properties and Applications

Academic and industrial interest in this compound stems primarily from its role as a versatile synthetic intermediate. As a member of the N-substituted 5-nitroanthranilic acid family, it is a valuable building block for more complex molecules. sigmaaldrich.com Research into this compound and its analogues is driven by the potential to synthesize novel compounds with desirable biological or material properties.

The scientific inquiry into this compound typically focuses on two main areas: its synthesis and its subsequent chemical transformations. The synthesis usually involves a nucleophilic aromatic substitution, a cornerstone reaction whose efficiency and regioselectivity are of constant academic interest. sigmaaldrich.com Following its synthesis, the most significant application of this compound is as a precursor to 2-amino-5-(diethylamino)benzoic acid through the chemical reduction of its nitro group. uni.lu Aromatic amines and their derivatives are a class of compounds with established importance in medicinal chemistry and materials science, being integral to the structure of many dyes and pharmacologically active agents. scbt.com For instance, related N-substituted anthranilic acid derivatives have been investigated for their potential as therapeutics for neurodegenerative diseases and as antiarrhythmic drugs. sigmaaldrich.com Thus, the study of this compound is rationalized by its utility in providing access to novel and potentially functional molecules.

Detailed Research Findings

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its identification, purification, and use in subsequent synthetic applications.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₄N₂O₄ scbt.com |

| Molecular Weight | 238.24 g/mol scbt.com |

| Appearance | Not specified in available research |

| Melting Point | Not specified in available research |

| Solubility | Not specified in available research |

Synthesis of this compound

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution reaction. This method involves the reaction of a suitable precursor, 2-chloro-5-nitrobenzoic acid, with diethylamine (B46881). The chlorine atom at the 2-position of the benzoic acid ring serves as a good leaving group, and the electron-withdrawing nitro group at the 5-position activates the ring for nucleophilic attack by the amine.

A notable and efficient method for this transformation is the use of microwave-assisted organic synthesis. sigmaaldrich.com In a typical procedure, 2-chloro-5-nitrobenzoic acid is reacted with diethylamine under microwave irradiation. This technique often leads to high yields in significantly reduced reaction times compared to conventional heating methods and can be performed without the need for a catalyst or solvent. sigmaaldrich.com

The precursor, 2-chloro-5-nitrobenzoic acid, is itself synthesized via the nitration of o-chlorobenzoic acid. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. biosynth.comfishersci.com The reaction conditions must be carefully controlled to favor the formation of the desired isomer. biosynth.com

Applications as a Synthetic Intermediate

The principal application of this compound is its role as an intermediate in the synthesis of other organic compounds. Its chemical structure contains two key functional groups that can be further modified: the nitro group and the carboxylic acid group.

The most common and significant transformation is the reduction of the nitro group to an amino group (—NH₂). This reaction converts this compound into 2,5-diaminobenzoic acid derivatives. sigmaaldrich.com This reduction can be achieved using various reagents and methods, such as catalytic hydrogenation or using reducing metals like iron or tin in an acidic medium. uni.lu The resulting product, a diamino benzoic acid derivative, is a highly valuable building block. These types of compounds are precursors for the synthesis of dyes, pigments, and various heterocyclic compounds that may possess pharmacological activity. ontosight.aiscbt.com For example, aminobenzoic acid derivatives have been explored for their potential as antioxidants and cholinesterase inhibitors.

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-3-12(4-2)10-6-5-8(13(16)17)7-9(10)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWRJXGWOSGFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Methodologies for the Preparation of 2-(Diethylamino)-5-nitrobenzoic Acid

The preparation of this compound can be achieved through several synthetic routes, primarily involving the construction of the substituted benzene (B151609) ring with the desired functional groups in the correct positions.

Exploration of Precursor-based Synthetic Pathways

A common and practical approach for the synthesis of this compound involves a nucleophilic aromatic substitution reaction. This pathway utilizes readily available precursors, making it an attractive method for laboratory and potential industrial-scale production.

One of the most direct precursor-based pathways starts from 2-chloro-5-nitrobenzoic acid . This commercially available starting material can be reacted with diethylamine (B46881) to yield the target compound. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the diethylamine acts as the nucleophile, displacing the chloride ion from the aromatic ring. The presence of the electron-withdrawing nitro group in the para position to the chlorine atom activates the ring towards nucleophilic attack, facilitating the reaction.

The synthesis of the precursor, 2-chloro-5-nitrobenzoic acid, is itself an important consideration. It is typically prepared by the nitration of o-chlorobenzoic acid. This nitration reaction is carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. prepchem.comgoogle.compatsnap.com The reaction conditions, such as temperature and reaction time, need to be carefully controlled to favor the formation of the desired 5-nitro isomer and minimize the production of other isomers like 2-chloro-3-nitrobenzoic acid and 2-chloro-6-nitrobenzoic acid. google.compatsnap.com

| Step | Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | o-Chlorobenzoic acid | Conc. HNO3, Conc. H2SO4 | 2-Chloro-5-nitrobenzoic acid | Electrophilic Aromatic Substitution (Nitration) |

| 2 | 2-Chloro-5-nitrobenzoic acid | Diethylamine | This compound | Nucleophilic Aromatic Substitution |

Evaluation of Regioselective Functionalization Techniques

Regioselectivity is a critical aspect of the synthesis of this compound, ensuring the correct placement of the functional groups on the benzene ring. The directing effects of the substituents play a crucial role in determining the outcome of electrophilic aromatic substitution reactions.

In the synthesis starting from o-chlorobenzoic acid, the regioselectivity of the nitration step is governed by the directing effects of the chloro and carboxylic acid groups. The carboxylic acid group is a meta-director, while the chloro group is an ortho-, para-director. In this case, the incoming nitro group is directed to the position para to the chlorine atom and meta to the carboxylic acid group, resulting in the formation of 2-chloro-5-nitrobenzoic acid as the major product.

An alternative regioselective strategy would involve the nitration of 2-(diethylamino)benzoic acid. The diethylamino group is a strongly activating and ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. openstax.org Therefore, the nitration of 2-(diethylamino)benzoic acid would be expected to yield a mixture of products, with substitution occurring at the positions ortho and para to the diethylamino group. The position para to the strongly activating diethylamino group (the 5-position) would be highly favored, leading to the desired this compound. However, the strongly activating nature of the diethylamino group can make the reaction difficult to control and may lead to polysubstitution or oxidation under harsh nitrating conditions. openstax.org

| Starting Material | Reaction | Directing Groups | Major Product |

|---|---|---|---|

| o-Chlorobenzoic acid | Nitration | -Cl (ortho, para), -COOH (meta) | 2-Chloro-5-nitrobenzoic acid |

| 2-(Diethylamino)benzoic acid | Nitration | -N(Et)2 (ortho, para), -COOH (meta) | This compound |

Green Chemistry Approaches in Synthetic Design

Incorporating green chemistry principles into the synthesis of this compound is essential for developing more sustainable and environmentally friendly processes. mdpi.com This can be achieved by utilizing alternative energy sources, employing safer solvents, and improving atom economy.

Microwave-assisted synthesis is a green technique that can significantly reduce reaction times and improve yields. mdpi.com The reaction between 2-chloro-5-nitrobenzoic acid and diethylamine could potentially be accelerated under microwave irradiation, leading to a more efficient process.

Ultrasonically assisted synthesis is another green method that utilizes the energy of sound waves to promote chemical reactions. scispace.comscirp.org The use of ultrasound can enhance mass transfer and accelerate the rate of reaction, potentially allowing the synthesis to be carried out under milder conditions and in shorter times. scispace.comscirp.org

The choice of solvent is also a key consideration in green chemistry. Traditional organic solvents can be hazardous and environmentally damaging. The exploration of greener solvents, such as water, ionic liquids, or supercritical fluids, for the synthesis of this compound could lead to a more sustainable process. For instance, the nucleophilic substitution of 2-chloro-5-nitrobenzoic acid with diethylamine might be feasible in an aqueous medium, which would be a significant improvement over traditional organic solvents.

Derivatization Strategies and Reactivity Profiles

The presence of both a carboxylic acid and a diethylamino group provides this compound with multiple sites for further chemical modification. This allows for the synthesis of a wide range of derivatives with potentially interesting properties.

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be readily converted into a variety of other functional groups, such as esters and amides.

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com This reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. A variety of alcohols can be used, allowing for the synthesis of a diverse library of ester derivatives.

Amide bond formation is another important transformation of the carboxylic acid group. This can be accomplished by reacting this compound with an amine in the presence of a coupling agent. nih.govresearchgate.net Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as other reagents like PyAOP. chemrxiv.org This method allows for the synthesis of a wide range of amide derivatives with various substituents on the nitrogen atom. The reaction can also be performed by first converting the carboxylic acid to a more reactive species, such as an acid chloride, which then reacts with the amine. google.com

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid catalyst | 2-(Diethylamino)-5-nitrobenzoate ester |

| Amide Formation | Amine (R-NH2), Coupling agent | 2-(Diethylamino)-5-nitrobenzamide |

Reactivity of the Diethylamino Group

The diethylamino group significantly influences the chemical reactivity of the aromatic ring. As a strong electron-donating group, it activates the ring towards electrophilic aromatic substitution. openstax.org

The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. openstax.org This makes the molecule more susceptible to attack by electrophiles at these positions. Therefore, further electrophilic substitution reactions, such as halogenation or sulfonation, would be expected to occur primarily at the positions ortho and para to the diethylamino group.

Chemical Reduction and Other Transformations of the Nitro Group

The reduction of the aromatic nitro group is one of the most fundamental and synthetically useful transformations for compounds like this compound. This process converts the strongly electron-withdrawing nitro group (-NO₂) into a strongly electron-donating amino group (-NH₂), yielding 5-amino-2-(diethylamino)benzoic acid. This transformation dramatically alters the electronic properties and reactivity of the aromatic ring. masterorganicchemistry.com

Several reliable methods are available for this reduction, broadly categorized into catalytic hydrogenation and chemical reduction using metals in acidic media. masterorganicchemistry.com

Catalytic Hydrogenation: This method involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. masterorganicchemistry.com The reaction is typically carried out in a solvent like ethanol or methanol under controlled temperature and pressure. This method is often preferred for its clean reaction profile and high yields.

Metal/Acid Reduction: A classic and effective method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The reaction proceeds through a series of single-electron transfers from the metal to the nitro group.

The general mechanism for the reduction of a nitroarene, irrespective of the specific reagents, involves a six-electron reduction. The process is believed to proceed through several intermediates, including a nitroso (-NO) and a hydroxylamine (-NHOH) species, before the final amine is formed. nih.gov Typically, these intermediates are highly reactive and are not isolated during the reaction. nih.gov

| Method | Reagents | General Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C or Raney Ni | Methanol/Ethanol solvent, RT-80°C, 1-10 bar H₂ | High efficiency, clean, but may reduce other functional groups. |

| Metal/Acid (Béchamp reduction) | Fe, HCl | Aqueous/Alcoholic solvent, Reflux | Cost-effective, widely used in industry. |

| Metal/Acid | Sn or SnCl₂, HCl | Aqueous/Alcoholic solvent, Reflux | Effective but tin waste can be an environmental concern. |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring of this compound towards substitution reactions is governed by the electronic effects of its three substituents: the diethylamino group [-N(CH₂CH₃)₂], the nitro group [-NO₂], and the carboxylic acid group [-COOH].

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich benzene ring. The directing effects of the existing substituents determine the position of the incoming electrophile.

The diethylamino group is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the ring via resonance.

The carboxylic acid group is a deactivating group and is meta-directing because it withdraws electron density from the ring.

The nitro group is a strongly deactivating group and is also meta-directing.

In this molecule, the positions ortho to the diethylamino group are positions 1 and 3. The position para is occupied by the nitro group. The positions meta to the carboxylic acid are positions 4 and 6. The positions meta to the nitro group are positions 2 and 4.

The exceptionally strong activating and ortho, para-directing effect of the amino group is expected to dominate the deactivating effects of the nitro and carboxyl groups. Therefore, electrophilic substitution would be predicted to occur primarily at the positions ortho to the diethylamino group, specifically at position 3, which is sterically less hindered than position 1 (occupied by the carboxyl group).

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require two features on the aromatic ring: a good leaving group (like a halide) and strong electron-withdrawing groups to activate the ring towards nucleophilic attack.

This compound does not possess a conventional leaving group. However, the nitro group itself can, under specific conditions and with certain nucleophiles, act as a leaving group. More importantly, the nitro group is a powerful activator for SNAr, stabilizing the negative charge of the intermediate (a Meisenheimer complex) through resonance. If a leaving group were present on the ring, particularly at the ortho (position 4 or 6) or para (position 2) positions relative to the nitro group, the molecule would be highly susceptible to SNAr. Without a leaving group, the primary pathway for nucleophilic substitution would be the Vicarious Nucleophilic Substitution (VNS) of a hydrogen atom, a specialized reaction that is also facilitated by the presence of the nitro group.

Reaction Mechanism Investigation

Elucidation of Reaction Pathways and Intermediates

The investigation of reaction pathways for transformations involving this molecule would rely on a combination of experimental and computational methods. For the chemical reduction of the nitro group, the pathway is generally accepted to follow the Haber-Lukashevich mechanism or variations thereof. orientjchem.orgresearchgate.net

Reaction Pathway: Nitrobenzene → Nitrosobenzene → Phenylhydroxylamine → Aniline. nih.govorientjchem.org

Intermediate Identification: Detecting the short-lived nitroso and hydroxylamine intermediates is challenging. nih.gov Their presence is often inferred from trapping experiments or the isolation of side products formed from their condensation (e.g., azoxy, azo, and hydrazo compounds), especially under conditions of incomplete reduction. orientjchem.org Modern spectroscopic techniques (like in-situ NMR or IR) and computational chemistry are key tools for elucidating these pathways.

For potential electrophilic substitution reactions, the mechanism would proceed through a standard two-step pathway:

Attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Deprotonation of the intermediate by a weak base to restore aromaticity. orientjchem.org

The stability of the possible arenium ion intermediates would determine the regioselectivity, confirming the directing effects discussed previously.

Kinetic and Thermodynamic Studies of Chemical Reactions

Kinetic studies measure the rate of a reaction and provide insight into the reaction mechanism, particularly the rate-determining step. Thermodynamic studies assess the energy changes (enthalpy, entropy, Gibbs free energy) and the position of equilibrium.

Kinetic Studies: For the catalytic reduction of nitroaromatics, kinetic studies often reveal that the reaction is first-order with respect to both the nitro compound and the hydrogen pressure. capes.gov.brresearchgate.net The rate can be influenced by factors such as catalyst type and loading, solvent polarity, temperature, and the electronic nature of other substituents on the ring. For this compound, the electron-donating diethylamino group might slightly decrease the rate of reduction compared to an unsubstituted nitrobenzoic acid, as it increases electron density at the nitro group, making it less electrophilic. Conversely, the electron-withdrawing carboxyl group would have the opposite effect. Kinetic investigations on similar molecules like nitrophenols have been performed to determine activation parameters. rsc.orgnih.gov

| Factor | General Effect on Reaction Rate |

|---|---|

| Temperature | Increases rate (Arrhenius equation). |

| Catalyst Concentration | Increases rate up to a saturation point. |

| Substrate Concentration | Typically first-order dependence. |

| Solvent Polarity | Can influence catalyst activity and substrate solubility, affecting the rate. capes.gov.br |

| Substituent Effects | Electron-withdrawing groups generally increase the rate; electron-donating groups decrease it. |

Comprehensive Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

An FTIR spectrum of 2-(Diethylamino)-5-nitrobenzoic acid would be expected to show characteristic absorption bands for its primary functional groups.

O-H Stretch (Carboxylic Acid): A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C-H Stretches: Absorptions for the aromatic C-H stretching would appear around 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the diethylamino group would be observed in the 3000-2850 cm⁻¹ range.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected around 1710-1680 cm⁻¹.

N-O Stretches (Nitro Group): Two strong bands are characteristic of the nitro group: an asymmetric stretching vibration near 1550-1500 cm⁻¹ and a symmetric stretching vibration near 1350-1300 cm⁻¹.

C=C Stretches (Aromatic Ring): Medium to weak absorptions in the 1600-1450 cm⁻¹ region would correspond to the carbon-carbon stretching within the benzene (B151609) ring.

C-N Stretch: The stretching vibration for the C-N bond of the diethylamino group would likely appear in the 1340-1250 cm⁻¹ region.

Interactive Data Table: Expected FTIR Peaks

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| Aromatic C-H | 3100-3000 | Medium |

| Aliphatic C-H | 3000-2850 | Medium |

| C=O (Carboxylic Acid) | 1710-1680 | Strong, Sharp |

| Asymmetric N-O (Nitro) | 1550-1500 | Strong |

| Symmetric N-O (Nitro) | 1350-1300 | Strong |

| Aromatic C=C | 1600-1450 | Medium to Weak |

| C-N (Amine) | 1340-1250 | Medium |

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric ring breathing vibration, typically a strong and sharp band, would be prominent around 1000 cm⁻¹. Other aromatic C-C stretching and C-H bending modes would also be visible.

Nitro Group: The symmetric stretching vibration of the nitro group around 1350 cm⁻¹ is usually strong and easily identifiable in the Raman spectrum.

C=O Stretch: The carbonyl stretch is typically weaker in Raman than in FTIR.

C-H Stretches: Both aromatic and aliphatic C-H stretching bands would be present in the 3100-2800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectroscopic Investigations

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule.

Carboxylic Acid Proton (-COOH): A singlet, typically broad, would be expected far downfield, likely in the δ 10-13 ppm range.

Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, they would likely present as a complex splitting pattern (e.g., a doublet, a singlet or narrow triplet, and a doublet of doublets). The electron-withdrawing nitro group and the electron-donating diethylamino group would significantly influence their chemical shifts.

Diethylamino Protons (-N(CH₂CH₃)₂): The spectrum would show a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet would likely be in the δ 3.0-3.5 ppm range, and the triplet would be further upfield, around δ 1.0-1.5 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10-13 | Singlet | 1H |

| Aromatic-H | 7.0-8.5 | Multiplet | 3H |

| -N-CH₂- | 3.0-3.5 | Quartet | 4H |

| -CH₃ | 1.0-1.5 | Triplet | 6H |

Carbon-13 (¹³C) NMR Spectroscopic Investigations

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Carboxylic Carbonyl Carbon (-COOH): This carbon would appear far downfield, typically in the δ 165-180 ppm range.

Aromatic Carbons: Six distinct signals would be expected for the six carbons of the benzene ring, appearing in the δ 110-160 ppm range. The carbons directly attached to the nitro group, the carboxylic acid group, and the diethylamino group would have their chemical shifts significantly affected.

Diethylamino Carbons (-N(CH₂CH₃)₂): Two signals would be expected for the ethyl groups: one for the methylene carbons (-CH₂-) around δ 40-50 ppm and one for the methyl carbons (-CH₃) around δ 10-20 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| -COOH | 165-180 |

| Aromatic-C | 110-160 |

| -N-CH₂- | 40-50 |

| -CH₃ | 10-20 |

Advanced Two-Dimensional (2D) NMR Techniques

While no specific 2D NMR data was found, techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the structure.

COSY: A COSY spectrum would show correlations between coupled protons. For instance, it would confirm the coupling between the methylene quartet and the methyl triplet of the diethylamino group. It would also help to unravel the coupling network of the three aromatic protons.

HSQC: An HSQC spectrum would show correlations between protons and the carbons to which they are directly attached. This would definitively assign the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Mass Spectrometric Techniques for Molecular Composition and Fragmentation

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound. High-resolution and tandem mass spectrometry techniques provide complementary information essential for the unambiguous identification and characterization of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with exceptional accuracy by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. For this compound (C₁₁H₁₄N₂O₄), HRMS can confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. A mass accuracy of less than 5 parts per million (ppm) is typically expected, providing high confidence in the assigned formula.

The analysis is commonly performed using techniques like electrospray ionization (ESI), which generates protonated molecules [M+H]⁺ or other adducts, such as sodium adducts [M+Na]⁺.

| Chemical Formula | Ion Type | Calculated Monoisotopic Mass (Da) | Description |

|---|---|---|---|

| C₁₁H₁₄N₂O₄ | [M] | 238.0954 | Neutral Molecule |

| [C₁₁H₁₅N₂O₄]⁺ | [M+H]⁺ | 239.1026 | Protonated Molecule |

| [C₁₁H₁₄N₂O₄Na]⁺ | [M+Na]⁺ | 261.0846 | Sodium Adduct |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to investigate the structural framework of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z 239.1026) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable insights into the connectivity of its functional groups.

The fragmentation of aminonitrobenzoic acids is influenced by the presence of the carboxylic acid, the nitro group, and the N-alkyl substituents. nih.gov Common fragmentation pathways for this compound would include the loss of small neutral molecules from the carboxylic acid and diethylamino groups, as well as fragmentation involving the nitro group. nih.govresearchgate.netyoutube.com

Key predicted fragmentation pathways include:

Decarboxylation: A characteristic fragmentation of benzoic acids involves the loss of CO₂ (44 Da).

Loss of Water: The carboxylic acid group can readily lose a molecule of H₂O (18 Da).

Alpha-Cleavage: The diethylamino group can undergo alpha-cleavage, leading to the loss of an ethyl radical (29 Da) or ethene (28 Da). youtube.com

Nitro Group Fragmentation: Losses corresponding to NO (30 Da) and NO₂ (46 Da) are common for nitroaromatic compounds. nih.govresearchgate.net

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Mass, Formula) | Description of Fragmentation |

|---|---|---|---|

| 239.10 | 221.09 | 18.01 (H₂O) | Loss of water from the carboxylic acid group. |

| 239.10 | 210.09 | 29.04 (C₂H₅•) | Alpha-cleavage with loss of an ethyl radical from the diethylamino group. |

| 239.10 | 193.09 | 46.01 (NO₂) | Loss of the nitro group. |

| 221.09 | 193.09 | 28.00 (CO) | Loss of carbon monoxide from the [M+H-H₂O]⁺ ion. |

| 193.09 | 165.09 | 28.00 (CO) | Loss of carbon monoxide from the decarboxylated ion. |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system and photophysical behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

The structure of this compound features a benzene ring substituted with a strong electron-donating group (the diethylamino group, -NEt₂) and a strong electron-withdrawing group (the nitro group, -NO₂). This "push-pull" configuration creates a pronounced intramolecular charge-transfer (ICT) system. tandfonline.comariel.ac.il Consequently, its UV-Vis absorption spectrum is expected to show characteristic bands corresponding to both localized π-π* transitions and the ICT transition.

The π-π* transitions, characteristic of the substituted benzene ring, are expected to appear at shorter wavelengths in the UV region. The ICT band, resulting from the electronic transition from the donor-rich part of the molecule to the acceptor-rich part, is predicted to occur at a much longer wavelength, likely extending into the visible region. ijcce.ac.ir This would impart a distinct color to the compound. The exact position of the absorption maximum (λ_max) is sensitive to solvent polarity.

| Predicted λ_max Range (nm) | Electronic Transition Type | Description |

|---|---|---|

| 250-290 nm | π → π* | Associated with the electronic transitions within the substituted aromatic ring. |

| 390-450 nm | Intramolecular Charge-Transfer (ICT) | Transition from the highest occupied molecular orbital (HOMO), localized on the diethylamino-benzene moiety, to the lowest unoccupied molecular orbital (LUMO), localized on the nitro-benzene moiety. |

Photoluminescence and Fluorescence Behavior Analysis

Photoluminescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. Aromatic compounds containing nitro groups are well-known to be either non-fluorescent or to exhibit very weak fluorescence. rsc.orgnih.gov This phenomenon is attributed to the nitro group acting as an efficient fluorescence quencher.

The quenching mechanism involves the promotion of highly efficient non-radiative decay pathways from the singlet excited state (S₁). The most prevalent pathway is rapid intersystem crossing (ISC) to the triplet state (T₁), from which the molecule returns to the ground state without emitting light. rsc.org While the presence of a strong electron-donating group can, in some cases, introduce a fluorescent charge-transfer state, the quenching effect of the nitro group typically dominates. nih.gov Therefore, this compound is expected to have a very low fluorescence quantum yield. Any weak emission that might be observed would likely be highly sensitive to the polarity of the solvent, a characteristic of charge-transfer states.

| Photophysical Property | Predicted Behavior | Rationale |

|---|---|---|

| Fluorescence Quantum Yield (Φ_F) | Very low (< 0.01) to negligible | Efficient quenching by the nitro group. |

| Excited State Lifetime (τ_F) | Very short (picoseconds to a few nanoseconds) | Rapid non-radiative decay processes dominate. |

| Dominant Decay Process | Intersystem Crossing (S₁ → T₁) / Non-radiative decay | The nitro group promotes efficient spin-orbit coupling, facilitating ISC. rsc.org |

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the requested outline for this specific compound. The methodologies outlined are standard in computational chemistry for characterizing novel compounds, but it appears that "this compound" has not been the subject of such published research.

To provide the requested article would require specific calculated values, such as optimized bond lengths and angles, HOMO-LUMO energy gaps, electrostatic potential values, and hyperpolarizability tensors, which must be derived from dedicated computational studies on this molecule. Without access to such primary research data, the generation of the requested content is not feasible.

Advanced Computational Chemistry and Theoretical Modeling

Computational Mechanistic Studies

Computational mechanistic studies utilize quantum chemical calculations to investigate the pathways of chemical reactions. These studies can provide invaluable details about the electronic structure changes that occur during a transformation, helping to pinpoint the transition states and intermediates that govern the reaction's kinetics and thermodynamics.

The reactivity of 2-(Diethylamino)-5-nitrobenzoic acid could be explored through theoretical investigations of its potential reaction pathways. For example, the synthesis of this compound or its participation in further chemical reactions could be modeled. Using methods like Density Functional Theory (DFT), researchers could map out the minimum energy path for a given reaction, identifying the structure and energy of the transition state connecting reactants and products. This information is crucial for understanding reaction mechanisms and predicting reaction rates.

No published research data is available for this section.

Mapping the energetic landscape of a chemical transformation provides a comprehensive picture of all possible reaction pathways, including intermediates and transition states. For reactions involving this compound, this would involve calculating the potential energy surface for the reacting system. Such a map would reveal the relative energies of all stationary points and the energy barriers between them, offering insights into the kinetic and thermodynamic control of the reaction and helping to explain or predict product distributions.

No published research data is available for this section.

Crystallography and Solid State Characterization

Single Crystal X-ray Diffraction for Atomic-Level Structure Determination

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. To date, no published study has reported the crystal structure of 2-(Diethylamino)-5-nitrobenzoic acid. If a suitable single crystal were to be grown, SCXRD analysis would provide critical insights into the following aspects.

An SCXRD study would reveal the exact conformation of the this compound molecule in the solid state. This includes the planarity of the benzene (B151609) ring, the orientation of the carboxylic acid and nitro groups, and the conformation of the diethylamino group. Furthermore, it would identify and characterize the intermolecular interactions that hold the molecules together in the crystal lattice. Key interactions would likely include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It would be expected to form hydrogen bonds, potentially leading to common motifs like the carboxylic acid dimer.

For related compounds, such as 2-Methylamino-5-nitrobenzoic acid, studies have shown the presence of intramolecular N—H⋯O hydrogen bonds and intermolecular O—H⋯O hydrogen bonds that form inversion dimers. nih.gov

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice (solvates). Currently, there are no reported studies on the polymorphism or pseudopolymorphism of this compound. A systematic screening for different crystalline forms would be necessary to investigate this aspect.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of a bulk sample. It provides a unique fingerprint for a specific crystalline phase. As no single crystal structure is available, a reference PXRD pattern for this compound has not been established. This technique would be essential for routine phase identification, purity assessment, and for studying polymorphism.

Cocrystal and Salt Form Studies

The formation of cocrystals and salts is a common strategy to modify the physicochemical properties of a molecule. This involves co-crystallizing the target compound with a neutral coformer (cocrystal) or a compound that can undergo proton transfer (salt).

There are no published reports on the design or synthesis of cocrystals of this compound. The carboxylic acid group and the nitro group present on the molecule would be attractive sites for forming hydrogen bonds with suitable coformers. For instance, a study on the related compound 2-(dimethylammonio)-5-nitrobenzoate has reported the formation of a cocrystal. researchgate.net This suggests that this compound could also be a viable candidate for cocrystal engineering.

Characterization of Co-crystalline and Salt Structures

A comprehensive review of scientific literature and crystallographic databases indicates a notable absence of published studies on the co-crystalline and salt structures of this compound. Co-crystals and salts are multi-component crystalline solids that can significantly alter the physicochemical properties of an active pharmaceutical ingredient, such as solubility, stability, and bioavailability. The formation of these structures relies on non-covalent interactions, primarily hydrogen bonding, between the target molecule and a selected co-former or salt-former.

While the molecular structure of this compound, featuring both a carboxylic acid group (a hydrogen bond donor) and a tertiary amine and nitro groups (hydrogen bond acceptors), suggests a strong potential for the formation of co-crystals and salts, no specific examples have been characterized and reported in the available literature.

For related compounds, such as derivatives of nitrobenzoic acid, co-crystallization has been explored. For instance, 2-chloro-4-nitrobenzoic acid has been successfully used as a co-former to produce a series of binary complexes, including both co-crystals and molecular salts, with various pharmaceutically relevant compounds. These studies highlight the utility of the nitrobenzoic acid scaffold in crystal engineering.

Furthermore, the analogous compound, 2-(dimethylammonio)-5-nitrobenzoate, which differs by the substitution of methyl groups for the ethyl groups on the amine, has been studied in a co-crystalline form with 2-(dimethylamino)-5-nitrobenzoic acid. The crystal structure of this complex was determined to be triclinic, with the space group P1. This finding for a closely related molecule underscores the potential for this compound to also form such multi-component crystalline structures. However, to date, no research has been published detailing the synthesis or crystallographic analysis of any co-crystals or salts of this compound itself.

No Published Research Found on the Coordination Chemistry of this compound

Searches for the synthesis of transition metal or organometallic complexes, ligand behavior, and structural analyses of complexes involving this compound did not yield any relevant results. The available literature focuses on related, but structurally distinct, compounds. This includes studies on:

2-Amino-5-nitrobenzoic acid : Research on this analog, which features a primary amine group (-NH₂) instead of a tertiary diethylamino group (-N(Et)₂), shows that coordination with organotin(IV) centers occurs through the oxygen atoms of the carboxylate group. thescipub.com

Other Substituted Nitrobenzoic Acids : Broader reviews on nitrobenzoic acid derivatives in coordination chemistry confirm that the carboxylate group is the primary site for metal binding. nih.govmdpi.comnih.gov The nitro group is generally a poor coordinator, especially with 3d transition metals, though it can be involved in forming polymeric structures. nih.govmdpi.com

Isomers and Analogues : Studies were found for isomers like 4-(Diethylamino)benzoic acid ajbasweb.com and analogues such as 2-(Dimethylamino)-5-nitrobenzoic acid. researchgate.net However, the electronic and steric differences in these molecules mean their coordination behavior cannot be accurately extrapolated to the target compound without specific experimental data.

The absence of a readily available CAS (Chemical Abstracts Service) number for this compound further suggests it is not a commonly studied compound in the published chemical literature.

Due to the lack of specific data for this compound, it is not possible to provide an accurate and informative discussion on its ligand design, the role of its functional groups in chelation, or the synthesis and characterization of its metal complexes as requested by the article outline. Generating content on this topic would require speculation and extrapolation from different molecules, which would violate the principles of scientific accuracy.

Coordination Chemistry and Metal Complexation Research

Synthesis and Characterization of Metal Complexes

Spectroscopic and Elemental Analysis of Metal-Ligand Adducts

The formation of metal-ligand adducts of 2-(Diethylamino)-5-nitrobenzoic acid would typically be confirmed using a combination of spectroscopic and elemental analysis techniques.

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with that of its metal complexes would provide evidence of coordination. A key indicator would be the shift in the vibrational frequency of the carboxylate group (C=O and C-O stretches) upon binding to a metal ion.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would reveal information about the d-d transitions of the metal center and any charge-transfer bands between the metal and the ligand. These spectra help in proposing the geometry of the coordination environment (e.g., octahedral, tetrahedral).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would show shifts in the signals of the ligand's protons and carbons upon coordination, providing insights into the binding mode.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the synthesized complexes. The experimental values would be compared against calculated values to confirm the stoichiometric ratio of metal to ligand in the complex, for instance, 1:1 or 1:2 (Metal:Ligand).

A representative data table for elemental analysis would look like this:

| Compound | Formula Weight | C (%) Found (Calc.) | H (%) Found (Calc.) | N (%) Found (Calc.) |

| [Cu(L)₂(H₂O)₂] (Hypothetical) | Value | Value (Value) | Value (Value) | Value (Value) |

| [Ni(L)₂(H₂O)₂] (Hypothetical) | Value | Value (Value) | Value (Value) | Value (Value) |

| [Co(L)₂(H₂O)₂] (Hypothetical) | Value | Value (Value) | Value (Value) | Value (Value) |

| (L represents the deprotonated 2-(Diethylamino)-5-nitrobenzoate ligand) |

Structural Elucidation of Coordination Compounds

X-ray Crystallography of Metal-Ligand Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a metal complex. This technique would provide precise information on:

The coordination number and geometry of the metal ion.

The exact bond lengths and angles between the metal and the ligand's coordinating atoms.

The role of the carboxylate group (e.g., monodentate, bidentate bridging, or chelating).

Advanced Spectroscopic Methods for Complex Characterization

Beyond basic techniques, methods like Mass Spectrometry (e.g., ESI-MS) could be used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and composition. For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy would be a valuable tool to probe the electronic environment of the unpaired electrons on the metal center.

Electrochemical Properties of Metal Complexes

Cyclic Voltammetry (CV) Studies of Redox Processes

Cyclic voltammetry is used to study the redox behavior of metal complexes. A CV experiment on a solution containing a metal complex of this compound would reveal:

The formal reduction potentials (E½) for redox couples (e.g., M³⁺/M²⁺ or M²⁺/M⁺).

The reversibility of the electron transfer processes. A quasi-reversible or irreversible process often indicates a change in the coordination geometry upon oxidation or reduction.

The effect of the ligand on the stability of different oxidation states of the metal ion.

Hypothetical CV data could be presented as follows:

| Complex | Scan Rate (mV/s) | Epa (V) | Epc (V) | ΔEp (V) | Ipa/Ipc |

| [Fe(L)₃]⁻ (Hypothetical) | 100 | Value | Value | Value | Value |

| (Epa = Anodic Peak Potential, Epc = Cathodic Peak Potential, ΔEp = Peak Separation, Ipa/Ipc = Anodic to Cathodic Peak Current Ratio) |

Differential Pulse Voltammetry (DPV) Investigations

DPV is a more sensitive technique than CV and is often used for quantitative analysis. It can provide more accurate peak potential measurements and better resolution for multi-step redox processes. DPV studies would complement CV data by offering lower detection limits and clearer resolution of the electrochemical signals corresponding to the redox events of the metal center.

No Publicly Available Research Found for "this compound" in Advanced Materials Science Applications

Following a comprehensive and targeted search of scientific literature and databases, no specific research or data could be found regarding the application of the chemical compound This compound in the fields of advanced materials science as outlined in the user's request.

Extensive queries were conducted to locate information on the use of this specific compound in:

Optoelectronic and Photonic Materials Development , including its potential role in Non-Linear Optical (NLO) active materials and charge transfer phenomena in solids.

Functional Polymer Chemistry and Composites , such as its incorporation into polymer architectures or the fabrication of hybrid organic-inorganic materials.

Supramolecular Materials and Responsive Systems .

The search results did not yield any published studies, articles, or data detailing the investigation or application of "this compound" for these purposes. The scientific literature available focuses on other related compounds or provides general information about the fields of study without mentioning this specific molecule.

Therefore, due to the complete absence of specific, verifiable, and scientifically accurate information for "this compound" within the requested contexts, it is not possible to generate the detailed and thorough article as instructed. Proceeding with the request would necessitate speculation or the fabrication of data, which would not meet the required standards of accuracy and factual integrity.

Applications in Advanced Materials Science

Supramolecular Materials and Responsive Systems

Self-Assembly Principles and Mechanisms

The molecular structure of 2-(diethylamino)-5-nitrobenzoic acid, featuring both hydrogen bond donors (the carboxylic acid group) and acceptors (the nitro and carboxylic acid groups), as well as a bulky diethylamino group, lends itself to the formation of ordered supramolecular structures through self-assembly. The primary driving forces for the self-assembly of this compound are hydrogen bonding and π-π stacking interactions.

A closely related compound, 2-Methylamino-5-nitrobenzoic acid, provides insight into the potential self-assembly mechanisms. In its crystalline state, this molecule is nearly planar, and its self-assembly is dominated by hydrogen bonding. An intramolecular N—H⋯O hydrogen bond creates a stable six-membered ring. Molecules then form inversion dimers through pairs of O—H⋯O hydrogen bonds between their carboxylic acid groups. These dimers are further interconnected by intermolecular N—H⋯O hydrogen bonds, resulting in the formation of infinite two-dimensional polymeric sheets nih.gov.

For this compound, similar hydrogen bonding patterns can be anticipated. The carboxylic acid groups are likely to form strong O—H⋯O hydrogen bonds, leading to the creation of dimeric structures. The presence of the nitro group provides additional hydrogen bond acceptor sites, potentially leading to more complex, three-dimensional networks. The diethylamino group, while not a strong hydrogen bond donor, can influence the packing of the molecules due to its steric bulk, potentially leading to the formation of specific, well-defined cavities or channels within the supramolecular structure.

The principles of supramolecular chemistry suggest that the self-assembly process is highly dependent on factors such as solvent polarity, temperature, and concentration. In different solvent environments, the balance of intermolecular forces can shift, leading to the formation of different aggregated structures. For instance, in polar solvents, solvent-solute hydrogen bonds may compete with solute-solute interactions, potentially disrupting the formation of large-scale assemblies. Conversely, in non-polar solvents, the hydrogen bonding between molecules of this compound would be the dominant organizing force.

The following table summarizes the key intermolecular interactions involved in the self-assembly of nitrobenzoic acid derivatives:

| Interaction Type | Donor | Acceptor | Role in Self-Assembly |

| Hydrogen Bonding | Carboxylic Acid (O-H) | Carboxylic Acid (C=O), Nitro Group (O) | Primary driving force for dimerization and network formation. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Contributes to the stabilization of the aggregated structure. |

| Van der Waals Forces | Diethylamino Group | Adjacent Molecules | Influences molecular packing and steric hindrance. |

Development of Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This behavior is often attributed to the restriction of intramolecular motions (RIM), such as rotation and vibration, in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. Molecules possessing both electron-donating (like diethylamino) and electron-accepting (like nitro) groups can exhibit AIE properties.

The development of AIE materials based on derivatives of this compound is a promising area of research. The "donor-π-acceptor" (D-π-A) structure inherent in this molecule is a common feature in many AIE-active compounds. The diethylamino group acts as a strong electron donor, while the nitro group is a potent electron acceptor. This intramolecular charge transfer (ICT) character can lead to interesting photophysical properties. In dilute solutions, the molecule may exhibit weak fluorescence due to the free rotation of the diethylamino and nitro groups, which provides non-radiative pathways for the excited state to decay.

Upon aggregation, for example, by adding a poor solvent to a solution of the compound or in the solid state, the molecules are forced into close proximity. This spatial confinement can restrict the intramolecular rotations of the functional groups. This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in a significant enhancement of fluorescence intensity.

The following table outlines the key molecular features and their roles in the potential AIE properties of this compound:

| Molecular Feature | Role in AIE |

| Diethylamino Group (Donor) | Facilitates intramolecular charge transfer (ICT) and can contribute to RIM upon aggregation. |

| Nitro Group (Acceptor) | Enhances the D-π-A character, influencing the emission wavelength. Can also act as a fluorescence quencher. |

| Benzoic Acid Moiety | Provides a rigid π-conjugated backbone and hydrogen bonding sites for aggregation. |

| Intramolecular Rotations | Act as non-radiative decay pathways in solution, leading to weak emission. |

| Intermolecular Interactions (in aggregates) | Restrict intramolecular motions, leading to the AIE phenomenon. |

Further research into the synthesis of derivatives of this compound and the systematic study of their photophysical properties in different aggregation states would be crucial for the development of novel AIE materials with applications in sensors, bio-imaging, and optoelectronic devices.

Concluding Remarks and Future Research Outlook

Synthesis of Current Academic Achievements

Academic achievements concerning 2-(diethylamino)-5-nitrobenzoic acid are primarily foundational, focusing on its synthesis and the characterization of related compounds. The primary synthetic route to this class of compounds involves the nucleophilic aromatic substitution of a labile group on the benzene (B151609) ring.

A common precursor for the synthesis of 2-(dialkylamino)-5-nitrobenzoic acids is 2-chloro-5-nitrobenzoic acid. The synthesis of the dimethylamino analogue, for instance, is achieved by reacting 2-chloro-5-nitrobenzoic acid with a 40% aqueous solution of dimethylamine (B145610), followed by heating. chemicalbook.com It is a well-established principle in organic synthesis that diethylamine (B46881) can be used in a similar manner to dimethylamine for such reactions. Microwave-assisted, regioselective amination reactions of 2-chloro-5-nitrobenzoic acid with various aliphatic and aromatic amines have also been reported, yielding N-substituted 5-nitroanthranilic acid derivatives. sigmaaldrich.com This suggests a viable and potentially efficient method for the synthesis of this compound.

Identification of Knowledge Gaps and Prospective Research Directions

The current body of scientific literature reveals significant knowledge gaps pertaining to this compound. These gaps, in turn, illuminate numerous avenues for future research.

Physical and Chemical Properties: There is a distinct lack of experimentally determined data for the fundamental physical and chemical properties of this compound. Future research should prioritize the determination of its:

Melting point

Boiling point

Solubility in various solvents

pKa value

This foundational data is essential for any further application or study of the compound. For context, the melting point of the related compound 5-amino-2-nitrobenzoic acid is reported to be in the range of 236-238 °C. chemicalbook.com

Spectroscopic and Structural Data: Comprehensive spectroscopic analysis is currently unavailable. Future work should include:

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the precise molecular structure.

Infrared (IR) spectroscopy to identify functional groups.

Mass spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

Single-crystal X-ray diffraction to determine the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Reactivity and Stability: A thorough investigation of the chemical reactivity and stability of this compound is needed. This would involve studying its reactions with electrophiles and nucleophiles, its thermal stability, and its photochemical properties. The presence of both an electron-donating diethylamino group and an electron-withdrawing nitro group on the same aromatic ring suggests potentially interesting and complex reactivity that warrants exploration.

Interdisciplinary Impact and Broader Research Significance

The potential interdisciplinary impact of this compound is significant, largely due to the diverse biological and material properties associated with substituted nitrobenzoic acids.

Medicinal Chemistry and Pharmaceutical Research: Benzoic acid derivatives are known for a wide range of biological activities. ontosight.ai Substituted nitroaromatic compounds can act as precursors in the synthesis of various pharmaceuticals. ontosight.ai Specifically, aminobenzoic acid derivatives are used in the preparation of drugs. For example, 5-amino-2-nitrobenzoic acid is a reagent used in the preparation of insulin (B600854) receptor tyrosine kinase activators. chemicalbook.com Future research could explore the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents. The compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential applications in areas such as antibacterial or anticancer drug discovery.

Materials Science: The structural features of this compound, particularly the presence of both donor and acceptor groups, suggest potential applications in materials science. Such "push-pull" systems can exhibit interesting photophysical properties, including fluorescence and non-linear optical behavior. ontosight.ai These properties are relevant for the development of new dyes, pigments, and materials for optoelectronic applications. ontosight.ai Research into the synthesis of coordination polymers and metal complexes using this compound as a ligand could also lead to new materials with interesting magnetic or catalytic properties.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(Diethylamino)-5-nitrobenzoic acid?

Answer:

The synthesis typically involves two key steps: nitration of a benzoic acid precursor followed by diethylamination . For example:

Nitration : React benzoic acid derivatives (e.g., diethylaminobenzoic acid) with a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to introduce the nitro group at the 5-position .

Diethylamination : Introduce the diethylamino group via nucleophilic substitution or coupling reactions. For instance, react 5-nitro-2-chlorobenzoic acid with diethylamine in a polar aprotic solvent (e.g., DMF) at 80–100°C .

Validation : Monitor reaction progress using TLC or HPLC. Purify via recrystallization (ethanol/water) and confirm purity with melting point analysis and NMR .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro and diethylamino groups). Key signals: δ ~8.5 ppm (aromatic H near NO₂), δ ~3.4–3.6 ppm (CH₂ of diethylamino) .

- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1680 cm⁻¹ (C=O of carboxylic acid) .

- HPLC/MS : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to assess purity and quantify degradation products .

Advanced: How can researchers resolve contradictions in reported reaction yields for its synthesis?

Answer:

Discrepancies in yields often arise from variations in:

- Reagent purity : Use freshly distilled diethylamine to avoid side reactions .

- Temperature control : Maintain strict control during nitration (exothermic step) to prevent byproducts .

- Workup procedures : Optimize extraction pH (e.g., pH 3–4 for carboxylic acid precipitation) .

Methodological approach :

Replicate published protocols with standardized reagents.

Compare yields under inert (N₂) vs. ambient conditions.

Use DOE (Design of Experiments) to identify critical parameters (e.g., solvent polarity, stoichiometry) .

Advanced: What strategies optimize the compound’s stability during long-term storage?

Answer:

The nitro and carboxylic acid groups make the compound prone to hydrolysis and photodegradation. Mitigation strategies include:

- Storage conditions : Airtight containers under argon, desiccated at –20°C .

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit nitro group reduction .

- Light protection : Use amber glass vials to block UV/visible light .

Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How can researchers investigate its reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Answer:

The electron-withdrawing nitro group activates the aromatic ring for SNAr. Experimental design:

Nucleophile screening : Test amines, thiols, or alkoxides in DMSO or DMF at 60–100°C .

Kinetic monitoring : Use in-situ IR or UV-Vis to track nitro group displacement (λmax ~400 nm for nitroarenes) .

Product isolation : Quench reactions with ice-cold HCl, extract with ethyl acetate, and characterize via LC-MS .

Case study : Substitution with morpholine derivatives (e.g., 2,6-dimethylmorpholine) produces analogs for biological testing .

Advanced: How to analyze structural conformations and intermolecular interactions in crystalline form?

Answer:

- X-ray crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water). Analyze hydrogen bonding (e.g., carboxylic acid dimers) and π-π stacking .

- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to predict electrostatic potential surfaces and validate experimental data .

Key findings : Nitro and diethylamino groups influence packing motifs, impacting solubility and melting points .

Advanced: What methods are suitable for studying its interactions with biomolecules (e.g., proteins)?

Answer:

- Fluorescent labeling : Conjugate via EDC/NHS chemistry to primary amines in proteins. Validate using SDS-PAGE and fluorescence spectroscopy .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with enzymes or receptors .

- Molecular docking : Simulate interactions with target proteins (e.g., nitroreductases) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.